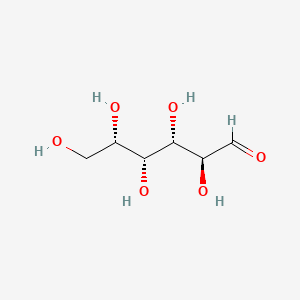
Hepta-2,4-dienal
Overview
Description
Hepta-2,4-dienal is a natural product found in Vaccinium macrocarpon, Vaccinium vitis-idaea, and Bellis perennis with data available.
Scientific Research Applications
Synthesis and Characterization
- Hepta-2,4-dienal has been synthetically prepared and characterized, with studies detailing its ultraviolet absorption characteristics and infra-red spectrum, suggesting an all-trans-configuration (Forss & Hancox, 1956).
Flavor Components in Food Products
- Research indicates this compound as a volatile component in frozen, cold-stored cod, affecting its flavor. It's suggested to have flavor notes similar to cold storage flavor, though less impactful than other compounds like hept-cis-4-enal (McGill, Hardy & Gunstone, 1977).
Potential Insecticide Synthesis
- Studies have explored the synthesis of N-Substituted 2,4,5-trienamides, including hepta-2,3-dienal, as potential insecticides through specific chemical reactions (Landor, Landor & Odyek, 1977).
Applications in Organic Chemistry
- In organic chemistry, this compound has been used in regio- and stereoselective remote aziridination, showing potential in the transformation of aziridine products into enantioenriched motifs (Halskov, Naicker, Jensen & Jørgensen, 2013).
Identification in Oxidized Flavors
- This compound has been identified in skim milk with oxidized flavor, suggesting its role as a main constituent of this flavor defect, originating from the oxidation of unsaturated fatty acids in milk lipids (Forss, Pont & Stark, 1955).
Spiro[2.4]hepta-4,6-dienes Chemistry
- Comprehensive data on spiro[2.4]hepta-4,6-dienes, which include this compound derivatives, have been surveyed, highlighting their synthesis, reactivity, and chemical reactions with applications in specific organic syntheses (Menchikov & Nefedov, 1994).
Role in Lipid Oxidation
- Research into the degradation of monocarbonyls from autoxidizing lipids includes the study of this compound, indicating its polymerization upon oxidation and its contribution to the production of shorter chain mono- and dicarbonyls (Lillard & Day, 1964).
Application in Asymmetric Synthesis
- This compound derivatives have been used in the synthesis of chiral chelating dienes as ligands for transition metal catalysts, contributing to high enantioselectivity in chemical reactions (Hayashi, Ueyama, Tokunaga & Yoshida, 2003).
properties
IUPAC Name |
hepta-2,4-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATICYYAWWYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-85-0 | |
| Record name | 2,4-Heptadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N''-Bis[4-chlorophenylamino(imino)methyl]-1,4-piperazinebiscarbimide amide](/img/structure/B7822345.png)
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B7822355.png)





